molecular formula C25H30ClFN2O2 B2528471 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 2034556-04-0

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No. B2528471
CAS RN: 2034556-04-0
M. Wt: 444.98
InChI Key: UTYBOYIGQGMKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone" is a complex organic molecule that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and can provide insight into the synthesis, molecular structure, and chemical properties of similar molecules.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. Paper describes the synthesis of a penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This suggests that similar methodologies could potentially be applied to the synthesis of the compound , utilizing a multi-component strategy to build up the complex structure.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Paper also discusses the use of spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction, to study the structure of a synthesized compound. These techniques could be used to analyze the molecular structure of "1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone" and confirm its configuration.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. Paper discusses the kinetics and mechanism of the reaction of a trifluoroethane derivative with piperidine and pyrrolidine bases, leading to a complex reaction pathway. This information could be relevant when considering the reactivity of the nitrogen-containing rings in the compound of interest, as similar reaction mechanisms might be involved.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of a compound is essential for its application in various fields. Paper provides an analysis of a different compound, including HOMO-LUMO and MEP analysis, which are important for predicting reactivity and interaction with other molecules. Such analyses could be applied to "1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone" to predict its behavior in chemical reactions and potential biological activity.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Studies on enaminones similar in structure to the specified compound, such as those involving pyrrolidin and piperidin derivatives, focus on their hydrogen-bonding patterns. These patterns are crucial for understanding the compound's stability and interaction within its crystal structure, highlighting its relevance in crystallography and molecular design (Balderson et al., 2007).

Synthesis and Crystal Structure

Research on compounds with pyrrolidin-1-yl and piperidin-1-yl components, similar to the target molecule, involves their synthesis and detailed structural analysis using X-ray diffraction. These studies provide insights into the compounds' molecular configurations and properties, which are essential for materials science and drug design applications (Huang et al., 2021).

Molecular Interactions and Antagonist Activity

Research exploring the molecular interaction of compounds containing piperidin-1-yl with cannabinoid receptors can offer insights into the structural requirements for antagonist activity at these receptors. Such studies are fundamental in pharmacology and receptor biology, providing a basis for developing new therapeutic agents (Shim et al., 2002).

Synthesis and Antibacterial Activity

Compounds incorporating piperidin-1-yl structures have been synthesized and evaluated for their antibacterial activity. This research indicates potential applications in developing new antimicrobial agents, which is critical in addressing antibiotic resistance (Merugu et al., 2010).

Electropolymerization and Conducting Polymers

The synthesis of polymers from monomers related to the specified compound, especially those involving pyrrole, can lead to materials with low oxidation potentials. These materials are of interest in electronics and materials science for their conducting properties and stability in their conducting form (Sotzing et al., 1996).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClFN2O2/c26-23-9-4-10-24(27)22(23)16-25(30)28-14-11-20(12-15-28)29-13-5-8-21(29)18-31-17-19-6-2-1-3-7-19/h1-4,6-7,9-10,20-21H,5,8,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYBOYIGQGMKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.